![molecular formula C20H13ClO3S B3457422 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B3457422.png)
2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one
Overview
Description
2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one, also known as CMF, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. CMF is a member of the benzothiophene family and possesses a unique chemical structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to inhibit the growth of bacteria and fungi by disrupting their cellular membranes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one in lab experiments is its potency and specificity. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to be effective at low concentrations and has shown selectivity towards cancer cells and pathogens. However, one limitation of using 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one in lab experiments is its solubility. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has low solubility in water, which can make it challenging to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one. One potential direction is the optimization of its chemical structure to enhance its potency and selectivity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new delivery methods for 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one could improve its solubility and bioavailability. Finally, the exploration of the synergistic effects of 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one with other drugs could lead to the development of more effective treatment options.
Scientific Research Applications
2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. 2-{[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one has been found to be effective against a range of bacteria and fungi, including drug-resistant strains.
properties
IUPAC Name |
(2Z)-2-[[5-(5-chloro-2-methoxyphenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c1-23-16-8-6-12(21)10-15(16)17-9-7-13(24-17)11-19-20(22)14-4-2-3-5-18(14)25-19/h2-11H,1H3/b19-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTUBRVAAQIEEE-ODLFYWEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=C\3/C(=O)C4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.